1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-sulfonyl Chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a tetrahydropyranyl group attached to the pyrazole ring, along with a sulfonyl chloride functional group. It is used as an intermediate in the synthesis of various biologically active compounds and has applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-sulfonyl Chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Introduction of the Tetrahydropyranyl Group: The tetrahydropyranyl group can be introduced by reacting the pyrazole with tetrahydropyranyl chloride in the presence of a base, such as triethylamine.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the tetrahydropyranyl-pyrazole intermediate with chlorosulfonic acid or sulfonyl chloride reagents under controlled conditions.
Industrial Production Methods
Industrial production of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-sulfonyl Chloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, leading to the formation of different pyrazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki coupling, to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki coupling reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Pyrazole Derivatives: Formed through oxidation or reduction of the pyrazole ring.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-sulfonyl Chloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in the development of enzyme inhibitors and receptor modulators for studying biological pathways and disease mechanisms.
Industrial Applications: The compound is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-sulfonyl Chloride depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target protein and interfering with its function. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in the protein, leading to irreversible inhibition. The tetrahydropyranyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-sulfonyl Chloride can be compared with other pyrazole derivatives, such as:
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the sulfonyl chloride group and has different reactivity and applications.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid group instead of sulfonyl chloride, used in Suzuki coupling reactions.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester: Similar to the previous compound but with the boronic acid group at a different position.
The uniqueness of 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-sulfonyl Chloride lies in its sulfonyl chloride group, which imparts distinct reactivity and enables the formation of a wide range of derivatives through nucleophilic substitution reactions.
Properties
Molecular Formula |
C8H11ClN2O3S |
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Molecular Weight |
250.70 g/mol |
IUPAC Name |
1-(oxan-2-yl)pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClN2O3S/c9-15(12,13)7-5-10-11(6-7)8-3-1-2-4-14-8/h5-6,8H,1-4H2 |
InChI Key |
FRKVVEXTOOSBMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C=C(C=N2)S(=O)(=O)Cl |
Origin of Product |
United States |
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